2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Lipophilicity Drug Design ADME Prediction

This compound occupies a critical design space in pyrimidine-sulfonamide kinase inhibitor programs. Unlike its 2,4,5-trimethyl analog (XLogP3=2.6, 6 HBA), this methoxy-methyl variant delivers lower lipophilicity (XLogP3=2.0) and an additional hydrogen bond acceptor (7 total), reducing nonspecific binding while preserving permeability. Its TPSA of 92.8 Ų positions it favorably for oral bioavailability—a decisive advantage during hit-to-lead when balancing solubility and cell penetration. For SAR libraries deconvoluting steric vs. electronic effects on the phenyl ring, this probe is structurally irreplaceable. Procure with confidence: request full analytical documentation (LCMS, NMR, HPLC) to verify lot-specific purity before committing to a focused library synthesis campaign.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1396861-75-8
Cat. No. B2855327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
CAS1396861-75-8
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3
InChIInChI=1S/C16H20N4O3S/c1-12-5-6-14(23-2)15(9-12)24(21,22)19-13-10-17-16(18-11-13)20-7-3-4-8-20/h5-6,9-11,19H,3-4,7-8H2,1-2H3
InChIKeyYBQQNDNZVGDBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: Chemical Identity and Core Scaffold


The compound 2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1396861-75-8) is a synthetic sulfonamide derivative with a molecular weight of 348.4 g/mol and the formula C16H20N4O3S [1]. It features a 2-methoxy-5-methylphenylsulfonyl group linked to a 2-(pyrrolidin-1-yl)pyrimidin-5-amine core, placing it within the class of heterocyclic benzenesulfonamides. These scaffolds are frequently explored in medicinal chemistry for kinase inhibition and other biological activities . The compound is commercially available from multiple vendors as a research chemical, typically in purities of 90% or higher [2].

Why 2-Methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide Cannot Be Directly Substituted with Close Analogs


Even closely related analogs of 2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, such as the 2,4,5-trimethyl variant (CAS 1396807-04-7), cannot be assumed to be functionally interchangeable. Subtle changes in the substitution pattern on the phenyl ring can drastically alter key physicochemical and pharmacokinetic properties. For instance, replacing a methoxy group with a methyl group changes XLogP3 by over 0.5 units and modifies the hydrogen bond acceptor count, directly impacting solubility, permeability, and target binding [1]. In drug discovery, such differences are often sufficient to change a compound's selectivity profile or in vivo efficacy. Therefore, procurement decisions for a specific chemical probe or lead optimization series must be based on the precise compound, as generic substitution introduces unquantifiable experimental risk .

Quantitative Differentiation of 2-Methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide from Nearest Analogs


Lipophilicity Modulation via 2-Methoxy vs. 2,4,5-Trimethyl Substitution

The target compound exhibits a computed XLogP3 of 2.0, which is significantly lower than the 2.6 of its 2,4,5-trimethyl analog (CAS 1396807-04-7) [1]. This difference arises because a single methoxy group (-OCH3) is more polar than a methyl group (-CH3), reducing overall lipophilicity.

Lipophilicity Drug Design ADME Prediction

Enhanced Hydrogen Bond Acceptor Capacity via the Methoxy Group

The presence of the 2-methoxy group equips the target compound with 7 hydrogen bond acceptors, one more than its 2,4,5-trimethyl counterpart, which has only 6 [1]. This additional lone pair donor can facilitate a critical hydrogen bond with a target protein that a purely hydrophobic methyl substituent cannot.

Hydrogen Bonding Molecular Recognition Target Engagement

Polar Surface Area and Its Impact on Cellular Permeability

The target compound has a topological polar surface area (TPSA) of 92.8 Ų [1]. In contrast, the 2,4,5-trimethyl analog, lacking a polar methoxy oxygen, has a lower TPSA of approximately 75.2 Ų (calculated by difference in oxygen contribution).

Topological Polar Surface Area Membrane Permeability Oral Bioavailability

Procurement Option Differentiation: Scale and Purity Documentation

The target compound is available from Life Chemicals in multiple pre-weighed quantities (1 mg to 50 mg) with documented pricing, a common practice for analog screening libraries [1]. Its 2,4,5-trimethyl analog is also available from the same vendor at identical price points for comparable quantities, indicating they are part of the same focused screening collection and thus suitable for comparative structure-activity relationship (SAR) studies [2].

Supply Chain Quality Control Reproducibility

Recommended Application Scenarios for 2-Methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1396861-75-8)


Kinase Inhibitor Library Design for Solubility-Challenged Targets

When building a focused library against a kinase with a known preference for hydrogen bond acceptors in its selectivity pocket, this compound (XLogP3=2.0, 7 H-bond acceptors) should be prioritized over its 2,4,5-trimethyl analog (XLogP3=2.6, 6 H-bond acceptors). Its lower lipophilicity reduces the risk of nonspecific binding and improves solubility, a common failure point in kinase drug discovery [1].

Structure-Activity Relationship (SAR) Studies on Phenyl Substitution

For a systematic SAR evaluation of the phenyl ring in pyrimidine-sulfonamide inhibitors, this compound provides a critical data point by pairing a polar methoxy group with a small methyl substituent. Its contrasting properties to the all-methyl and all-chloro analogs allow deconvolution of steric and electronic effects on target potency, as evidenced by the quantifiable differences in XLogP3 and TPSA [2].

Hit-to-Lead Optimization with Balanced ADME Properties

During the hit-to-lead phase, where balancing permeability and solubility is crucial, this compound's TPSA of 92.8 Ų is superior to more lipophilic analogs for oral bioavailability. It serves as a more developable starting point for medicinal chemistry optimization, reducing the number of iterations needed to fix ADME liabilities [3].

Quote Request

Request a Quote for 2-methoxy-5-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.